DtBu2SnCl serves as a versatile precursor for synthesizing diverse tin-based materials with tailored properties. The tin-chlorine bond readily undergoes reactions, allowing the attachment of various functional groups or the formation of new tin-containing structures. For instance, researchers have employed DtBu2SnCl to prepare:
DtBu2SnCl can act as a radical chain transfer agent (RCTA) in various polymerization reactions. RCTAs control the growth of polymer chains by transferring active radical species between them. This ability allows researchers to synthesize polymers with specific molecular weights, architectures, and functionalities, crucial for tailoring material properties in diverse applications .
DtBu2SnCl serves as a valuable tool for studying fundamental aspects of organotin chemistry. Its well-defined structure and reactivity enable researchers to investigate various aspects, including:
Di-tert-butyldichlorostannane is a white crystalline solid synthesized for its use as a precursor for various organotin derivatives []. Due to environmental concerns surrounding organotin compounds, its research focus has shifted towards understanding its reactivity and potential applications in controlled environments [].
The key feature of di-tert-butyldichlorostannane's structure is the central tin (Sn) atom bonded to two chlorine (Cl) atoms and two bulky tert-butyl (t-Bu) groups. The t-Bu groups, with the formula (C(CH3)3), are large and electron-donating, influencing the reactivity of the Sn-Cl bonds []. This steric hindrance by the t-Bu groups makes the Sn-Cl bonds less susceptible to nucleophilic attack compared to simpler organotin chlorides [].
Di-tert-butyldichlorostannane is typically synthesized by the reaction of metallic tin with tert-butyllithium and lithium chloride in an organic solvent like diethyl ether according to the following equation []:
Sn + 2LiCl + 2Li(C(CH3)3) -> Sn(t-Bu)2Cl2 + 2Li
Di-tert-butyldichlorostannane can decompose upon exposure to heat or light, releasing volatile chlorinated hydrocarbons []. The exact decomposition pathway remains under investigation.
Di-tert-butyldichlorostannane serves as a precursor for various organotin derivatives. Treatment with Grignard reagents or organolithium compounds can lead to the formation of stannyl derivatives with tailored functionalities, useful in organic synthesis [].
For example, reacting Sn(t-Bu)2Cl2 with phenyllithium (PhLi) yields PhSn(t-Bu)Cl2, a tin-phenyl compound with potential applications in organic catalysis.
PhLi + Sn(t-Bu)2Cl2 -> PhSn(t-Bu)Cl2 + LiCl
It's important to note that these reactions should only be conducted by trained professionals in a well-equipped laboratory due to the potential hazards associated with organotin compounds.
Corrosive;Acute Toxic